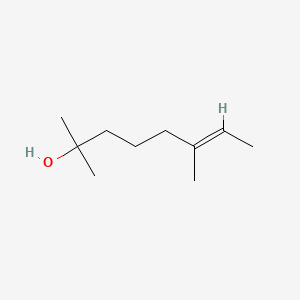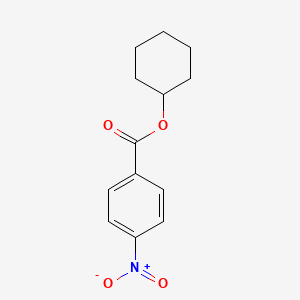
(E)-Subaeneol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Subaeneol is an organic compound with the molecular formula C₁₀H₂₀O. It is a tertiary alcohol, characterized by a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its strong lemon-like odor and is slightly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-Subaeneol can be synthesized through various methods. One common approach involves the treatment of essential oils with acetic anhydride and pyridine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by purification by distillation .
Industrial Production Methods
Industrial production of this compound typically involves the use of dihydromyrcenol as a precursor. The process includes the reaction of dihydromyrcenol with carbon monoxide under specific conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(E)-Subaeneol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
(E)-Subaeneol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized as a fragrance component in personal care products and as a lubricant.
Mecanismo De Acción
The mechanism of action of (E)-Subaeneol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity and stability. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-7-octen-2-ol:
2,6-Dimethylhept-6-en-3-yn-2-ol: This compound has a triple bond in its structure, making it distinct from (E)-Subaeneol.
Uniqueness
This compound is unique due to its strong lemon-like odor and its versatility in undergoing various chemical reactions. Its applications in multiple fields, including chemistry, biology, and industry, further highlight its significance .
Propiedades
Número CAS |
7643-66-5 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(E)-2,6-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3/b9-5+ |
Clave InChI |
CWMHVHGNKIXPOD-WEVVVXLNSA-N |
SMILES |
CC=C(C)CCCC(C)(C)O |
SMILES isomérico |
C/C=C(\C)/CCCC(C)(C)O |
SMILES canónico |
CC=C(C)CCCC(C)(C)O |
| 30385-25-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)





![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)





![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)
